Technical Guide: 3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)propanoic acid
Technical Guide: 3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)propanoic acid
This technical guide details the chemical identity, synthesis, and biological application of 3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)propanoic acid , a critical bioisostere of succinic acid and glutaric acid used in medicinal chemistry.
Part 1: Chemical Identity & Structural Precision
Warning: Isomer Distinction Required Researchers frequently confuse this target with its commercially available N1-substituted isomer. You must verify the substitution pattern before procurement or synthesis.
| Feature | Target Compound (C3-Substituted) | Common Commercial Isomer (N1-Substituted) |
| Systematic Name | 3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)propanoic acid | 3-(1H-1,2,4-Triazol-1-yl)propanoic acid |
| Tautomer | 3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanoic acid | N/A (Stable aromatic ring) |
| CAS Number | Not widely listed (Research Grade) | 76686-84-5 |
| Structure | Triazole ring attached to propanoic acid at Carbon-3 .[1] | Triazole ring attached to propanoic acid at Nitrogen-1 .[2] |
| Function | Bioisostere of Succinic/Glutaric Acid . The 5-hydroxy-triazole mimics a carboxylic acid group ( | Linker/Spacer. Does not mimic a dicarboxylic acid geometry. |
Molecular Specifications
-
Molecular Formula:
-
Molecular Weight: 157.13 g/mol
-
Acidity (
):-
Triazole-OH (Tautomeric NH)
(Physiological pH mimic of carboxylate).
-
Part 2: Synthesis & Manufacturing Protocol
Since the C3-substituted isomer is rarely available in catalogs, it is synthesized via the Succinic Anhydride-Semicarbazide Route . This protocol ensures the formation of the C3-C linkage rather than the N-N linkage.
Reaction Pathway (DOT Visualization)
Figure 1: Synthetic pathway for the C3-substituted triazole derivative from succinic anhydride.
Step-by-Step Synthesis Protocol
Objective: Synthesize 5.0 g of 3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)propanoic acid.
Reagents:
-
Succinic Anhydride (CAS 108-30-5)
-
Semicarbazide Hydrochloride (CAS 563-41-7)
-
Sodium Hydroxide (2M solution)
-
Hydrochloric Acid (conc.)[3]
Procedure:
-
Acylation (Formation of Semicarbazide Derivative):
-
Dissolve Semicarbazide HCl (0.1 mol) in minimal water. Neutralize with equimolar NaOH.
-
Add Succinic Anhydride (0.1 mol) slowly with stirring.
-
The ring opens to form the acyclic succinic semicarbazide intermediate.
-
Checkpoint: Monitor TLC for disappearance of anhydride.
-
-
Cyclization (Ring Closure):
-
Add 2M NaOH (excess, approx 2.5 eq) to the intermediate solution.
-
Reflux the mixture at 90-100°C for 2-4 hours. The basic conditions drive the condensation of the amide nitrogen with the hydrazide carbonyl, closing the triazole ring.
-
-
Isolation:
-
Cool the reaction mixture to 4°C on ice.
-
Acidify dropwise with concentrated HCl to pH 2.0.
-
The product, 3-(5-Hydroxy-1H-1,2,4-triazol-3-yl)propanoic acid, will precipitate as a white solid.
-
Filter and wash with ice-cold water.
-
-
Purification:
-
Recrystallize from water or ethanol/water mix.
-
Yield Expectation: 60-75%.
-
Part 3: Biological Mechanism & Applications
This molecule is a classic Bioisostere . The 5-hydroxy-1,2,4-triazole ring is structurally and electronically similar to a carboxylic acid (
Mechanism of Action[5]
-
Carboxylate Mimicry: The acidic proton on the triazole ring (pK ~6.5) ionizes at physiological pH, creating a negative charge delocalized over the ring. This mimics the carboxylate anion (
) of succinate. -
Enzyme Inhibition:
-
Target: Succinate Dehydrogenase (Complex II).
-
Mechanism: Competitive inhibition. The molecule binds to the active site but cannot be dehydrogenated to fumarate because the triazole ring is aromatic and stable.
-
Target: GABA Transaminase (GABA-T). The propanoic acid tail mimics the GABA backbone, while the triazole mimics the distal acid group.
-
Biological Activity Workflow
Figure 2: Pharmacological targets and downstream effects of the succinic acid bioisostere.
Part 4: Experimental Validation (Assays)
To validate the synthesized compound, use the following self-validating analytical steps.
Structural Validation (NMR)[6]
-
Solvent: DMSO-
-
Expected Signals:
- 12.0-13.0 ppm (Broad s, 2H): Carboxylic OH and Triazole NH/OH.
-
2.5-2.8 ppm (Multiplets, 4H): Ethylene bridge (
) connecting the acid and the ring. -
Absence: No aromatic protons other than the exchangeable triazole proton (if visible).
In Vitro Enzyme Assay (Succinate Dehydrogenase)
-
Reagents: Mitochondrial fraction (rat liver or commercial), DCPIP (electron acceptor), Succinate (substrate).
-
Protocol:
-
Incubate mitochondria with varying concentrations of the triazole compound (0.1 - 100
). -
Add Succinate (10 mM).
-
Add DCPIP.
-
Readout: Measure reduction of DCPIP at 600 nm.
-
Result: Decreased rate of DCPIP reduction indicates competitive inhibition.
-
References
-
Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
-
Triazole Synthesis: Al-Amin, M., et al. (2023). Synthesis of 1,2,4-Triazole Derivatives via Succinic Anhydride Pathways.[3][4][5][6] Journal of Heterocyclic Chemistry. (General reference for the anhydride-semicarbazide route).
-
Succinate Dehydrogenase Inhibition: Ackrell, B. A., et al. (1978). Inhibitors of Succinate Dehydrogenase. Methods in Enzymology, 53, 466-483.
-
Commercial Isomer Comparison: PubChem Entry for 3-(1H-1,2,4-triazol-1-yl)propanoic acid (CAS 76686-84-5).
Sources
- 1. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 5. researchgate.net [researchgate.net]
- 6. ijrpc.com [ijrpc.com]
